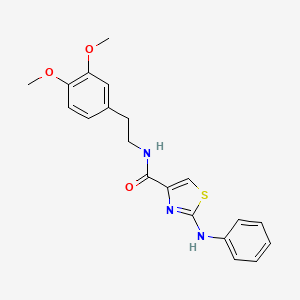

![molecular formula C22H24N4O4 B2650847 1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 846030-07-7](/img/structure/B2650847.png)

1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline” is a chemical compound that has been studied in the field of medicinal chemistry . It contains a 3,4,5-trimethoxyphenyl (TMP) moiety, which is a critical component present in many Colchicine Binding Site Inhibitors (CBSIs). CBSIs have great potential in developing new generations of antimitotic drugs .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of 3,4,5-trimethoxyphenyl thiazole pyrimidines has been synthesized and biologically evaluated for its in vitro anticancer activity .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . The 3,4,5-trimethoxyphenyl (TMP) moiety plays an important role in maintaining suitable molecular conformations of CBSIs and contributing to their high binding affinities to tubulin .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, a new series of 3,4,5-trimethoxyphenyl thiazole pyrimidines has been synthesized .Applications De Recherche Scientifique

Synthesis and Characterization

- New Strategies for Imidazoquinoxaline Derivatives : Research by Chen et al. (2004) developed a new method for constructing the imidazoquinoxaline ring system, applied to synthesize potent Lck inhibitors. This demonstrates the compound's relevance in synthesizing novel therapeutic agents.

- Fluorescence Properties : A study by Patinote et al. (2017) investigated the fluorescence properties of imidazoquinoxaline derivatives, indicating potential applications in materials science and sensor technology.

Biological Activity and Applications

- Percarboxylic Acid Oxidation : Klemme et al. (2016) explored the oxidation of methoxyallene derivatives, leading to functionalized quinoxalines, highlighting the synthetic versatility and potential pharmacological applications of imidazoquinoxaline compounds Klemme et al., 2016.

- Antioxidant Effects : Studies on imidazo[1,2-a]quinoxaline structures have shown antioxidant effects, beneficial for inhibiting DNA oxidation and scavenging radicals, suggesting their utility in developing antioxidant therapies Chen et al., 2016.

Advanced Materials and Chemical Sensors

- Electrochemical Behavior : Research involving alkylated quinoxaline complexes of rhenium (I) by Hanson et al. (2018) discusses their characterization and distinct electrochemical behaviors, indicating the role of imidazoquinoxaline derivatives in developing electrochemical sensors and materials.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-27-11-7-10-26-21(14-12-17(28-2)19(30-4)18(13-14)29-3)25-20-22(26)24-16-9-6-5-8-15(16)23-20/h5-6,8-9,12-13H,7,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRLLCXLCYGXQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzenesulfonamide](/img/structure/B2650764.png)

![2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2650766.png)

![6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2650768.png)

![N-[4-(Aminomethyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2650770.png)

![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide](/img/structure/B2650772.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2650774.png)

![1-[3-(2-Fluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B2650775.png)

![N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2650777.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2650778.png)

![N-(4-methylphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide](/img/structure/B2650787.png)